

# Comparative Safety Analysis: CBP-1018 vs. Lutetium-177 Vipivotide Tetraxetan

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A detailed examination of the safety profiles of two distinct therapeutic modalities for metastatic castration-resistant prostate cancer (mCRPC).

This guide provides a comprehensive comparison of the safety profiles of **CBP-1018**, a first-in-class bi-ligand drug conjugate, and Lutetium-177 vipivotide tetraxetan (marketed as Pluvicto™), a radioligand therapy. Both agents represent significant advancements in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and share the common feature of targeting the prostate-specific membrane antigen (PSMA). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the potential adverse effects associated with these novel therapies.

## **Overview of Therapeutic Agents**

**CBP-1018** is an investigational bi-ligand drug conjugate that targets both PSMA and folate receptor alpha (FRα).[1] It delivers a cytotoxic payload, monomethyl auristatin E (MMAE), directly to tumor cells expressing these antigens.[1] MMAE is a microtubule inhibitor, and its targeted delivery aims to enhance anti-tumor efficacy while minimizing systemic toxicity.[1][2]

Lutetium-177 vipivotide tetraxetan is an approved radioligand therapy that targets PSMA.[3] It consists of a PSMA-binding ligand coupled to a beta-emitting radionuclide, Lutetium-177.[4] Upon binding to PSMA-expressing cells, the emitted radiation induces DNA damage and subsequent cell death.[4]



## **Comparative Safety Profile**

The safety profiles of **CBP-1018** and Lutetium-177 vipivotide tetraxetan have been evaluated in clinical trials. The following tables summarize the treatment-related adverse events (TRAEs) observed with each agent.

Table 1: Treatment-Related Adverse Events for CBP-1018 in Patients with mCRPC

Adverse Event Category	Grade 1-2 TRAEs	Grade ≥3 TRAEs	TRAEs Leading to Dose Reduction	TRAEs Leading to Discontinuatio n
Hematologic	Neutrophil decrease (29.5%), WBC decrease (19.7%), Lymphocyte decrease (11.5%)[5]	8.3% (10/120 patients)[6]	4.2% (5/120 patients)[6]	
Non-Hematologic	Peripheral neuropathy (11.7%, all G1) [6], Visual acuity reduction (1 patient, G1)[6]			

Data from a Phase I/II study in heavily treated mCRPC patients.[5][6] It's important to note that in the dose-escalation phase of a Phase 1 study, no dose-limiting toxicities (DLTs) were observed.[5]

## Table 2: Most Common Adverse Reactions for Lutetium-177 Vipivotide Tetraxetan



Adverse Reaction	Any Grade	Grade 3-4
Fatigue	43%[4]	5.9%[7]
Dry Mouth	39%[4]	
Nausea	35%[4]	_
Anemia	32%[4]	12.9%[7]
Decreased Appetite	21%[4]	
Constipation	20%[4]	_
Thrombocytopenia	7.9%[7]	_
Lymphopenia	7.8%[7]	_

Data from the pivotal VISION clinical trial.[4][7]

# Experimental Protocols CBP-1018 Phase I/II Study Design

The safety and preliminary efficacy of **CBP-1018** were evaluated in a multi-center, open-label, non-randomized Phase I/II study in patients with advanced solid tumors, including a cohort of heavily treated mCRPC patients.[1][6]

- Phase Ia (Dose Escalation): This phase aimed to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). CBP-1018 was administered intravenously every two weeks.[1] An accelerated titration design was used at lower doses, followed by a conventional 3+3 design at higher doses.[1]
- Phase Ib/II (Dose Expansion): Patients were enrolled in specific cohorts, including mCRPC, to further evaluate the safety, tolerability, and anti-tumor activity at the RP2D.[1]
- Safety Assessments: Safety was the primary objective and was assessed by monitoring and grading adverse events according to the Common Terminology Criteria for Adverse Events (CTCAE).[6] Dose-limiting toxicities were evaluated in the dose-escalation phase.[5]



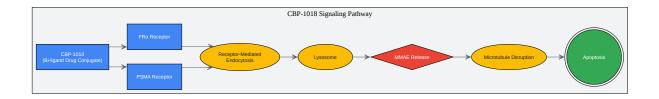
## Lutetium-177 Vipivotide Tetraxetan (VISION) Trial Design

The approval of Lutetium-177 vipivotide tetraxetan was based on the results of the VISION trial, a Phase III, open-label, randomized study.[3]

- Patient Population: The trial enrolled patients with PSMA-positive mCRPC who had previously been treated with at least one androgen receptor pathway inhibitor and one or two taxane regimens.[3]
- Treatment Arms: Patients were randomized to receive either Lutetium-177 vipivotide tetraxetan plus best standard of care (BSoC) or BSoC alone.[4] Lutetium-177 vipivotide tetraxetan was administered intravenously every 6 weeks for up to 6 cycles.[3]
- Safety Assessments: Adverse events were monitored throughout the study and graded using CTCAE.[8] The primary safety endpoints included the incidence and severity of adverse events.

## **Mechanism of Action and Associated Pathways**

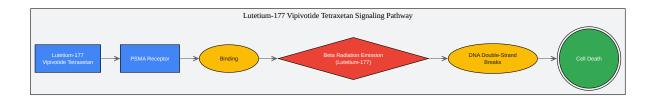
The distinct mechanisms of action of **CBP-1018** and Lutetium-177 vipivotide tetraxetan are crucial to understanding their safety profiles.



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Caption: **CBP-1018** binds to PSMA and FR $\alpha$ , leading to internalization and release of MMAE, which disrupts microtubules and induces apoptosis.





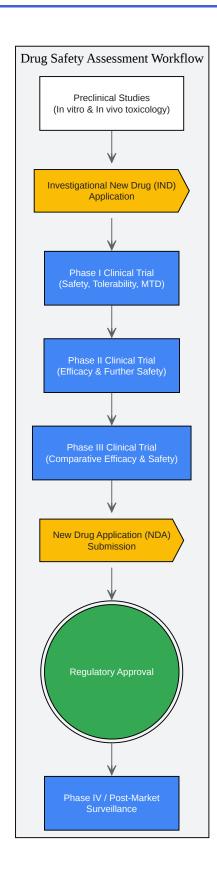
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Caption: Lutetium-177 vipivotide tetraxetan binds to PSMA, and the emitted beta radiation from Lutetium-177 causes DNA damage, leading to cell death.

## **Experimental Workflow for Safety Assessment**

The safety assessment of novel therapeutics like **CBP-1018** follows a rigorous, multi-stage process from preclinical studies to post-market surveillance.





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### References

- 1. ascopubs.org [ascopubs.org]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Lutetium Lu 177 Vipivotide Tetraxetan: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. researchgate.net [researchgate.net]
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